molecular formula C17H19F3O5S2 B14113403 (Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate

(Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate

Katalognummer: B14113403
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: RVOMZSKSMGSSND-WCIBSUBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxonin ring, a trifluoromethylsulfonyl group, and an ethanethioic acid ester moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxonin ring, introduction of the trifluoromethylsulfonyl group, and esterification with ethanethioic acid. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and binding affinity to target molecules. This can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester stands out due to its unique combination of a benzoxonin ring and a trifluoromethylsulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C17H19F3O5S2

Molekulargewicht

424.5 g/mol

IUPAC-Name

S-[[(4Z)-4-methyl-9-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1-benzoxonin-2-yl]methyl] ethanethioate

InChI

InChI=1S/C17H19F3O5S2/c1-11-4-3-5-13-9-14(25-27(22,23)17(18,19)20)6-7-16(13)24-15(8-11)10-26-12(2)21/h4,6-7,9,15H,3,5,8,10H2,1-2H3/b11-4-

InChI-Schlüssel

RVOMZSKSMGSSND-WCIBSUBMSA-N

Isomerische SMILES

C/C/1=C/CCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(C1)CSC(=O)C

Kanonische SMILES

CC1=CCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(C1)CSC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.